benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate
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Overview
Description
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors . The final step is the formation of the carbamate moiety, which can be accomplished by reacting the intermediate with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and benzyl group are known to interact with cholinesterase receptors, inhibiting their activity. This interaction occurs at the catalytic and peripheral binding sites of the enzyme, leading to the inhibition of acetylcholine breakdown . The carbamate moiety may also contribute to the compound’s activity by forming stable carbamylated intermediates with the enzyme.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor with a similar benzyl-piperidine structure.
Rivastigmine: Another cholinesterase inhibitor with a carbamate moiety.
Galantamine: A cholinesterase inhibitor with a different core structure but similar biological activity.
Uniqueness
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple binding sites on cholinesterase receptors makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H31N3O3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-12-8-7-11-17(23)13-22(3)20(25)26-14-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,21H2,1-3H3 |
InChI Key |
QVZPINZJHOYVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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